molecular formula C16H24Cl2N2O2 B4956620 5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride

5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride

Cat. No.: B4956620
M. Wt: 347.3 g/mol
InChI Key: NMOWRELOTIMRAG-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride is a complex organic compound with a unique structure. It consists of 23 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable precursor, followed by chlorination and cyclization to form the desired product. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency. The use of advanced technologies, such as automated reactors and real-time monitoring, further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2.ClH/c17-11-6-7-13-14(10-11)16(21)19(15(13)20)9-8-18-12-4-2-1-3-5-12;/h6,12-14,18H,1-5,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOWRELOTIMRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCN2C(=O)C3CC=C(CC3C2=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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